molecular formula C17H17NO3 B562238 3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one CAS No. 1189939-68-1

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one

Cat. No.: B562238
CAS No.: 1189939-68-1
M. Wt: 286.305
InChI Key: KGQQRQORZPLRDN-WDTWXYCRSA-N
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Description

5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone is a synthetic compound characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15. This compound is part of the oxazolidone family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and metabolic tracing. Its structural features also contribute to its diverse reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18-11-16(21-17(18)19)14-7-9-15(10-8-14)20-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3/i11+1,16+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQRQORZPLRDN-WDTWXYCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N]1[13CH2][13CH](OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661807
Record name 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189939-68-1
Record name 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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